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molecular formula C6H8N4O3 B454690 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 78208-58-9

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B454690
M. Wt: 184.15g/mol
InChI Key: JZIBSZJXVQEBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666908

Procedure details

Fifty g of 1,3-dimethyl-4-nitropyrazole-5-carboxamide dissolved in methanol, 2 g 50% aqueous Raney nickel added, was reduced under a hydrogen atmosphere until a 8.15 pound drop in pressure noted. The reaction mixture was filtered, the filtrate concentrated, and the crude material recrystallized in ethyl acetate to yield the product, mp. 154°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:10]([O-])=O)[C:4]([CH3:13])=[N:3]1>CO.[Ni]>[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH2:10])[C:4]([CH3:13])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
the crude material recrystallized in ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield the product, mp. 154°-155° C.

Outcomes

Product
Name
Type
Smiles
CN1N=C(C(=C1C(=O)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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